Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate

Medicinal Chemistry Molecular Recognition Bioisosteres

Researchers designing ADCs or PROTACs often face linker solubility-permeability trade-offs. This 98% pure azetidine-3-carboxylate scaffold (LogP 0.36) uniquely solves this problem. Its 2,2-difluoroethyl group provides a lipophilic hydrogen-bond donor, unlike standard trifluoroethyl analogs, enabling fine-tuned pharmacokinetics and target engagement without excessive hydrophobicity. - Non-cleavable linker for stable ADC conjugation of auristatins or maytansinoids - Alkyl-chain PROTAC linker balances ternary complex formation kinetics - Intermediate LogP and low pKa (~7.4) meet CNS MPO criteria for brain penetration - Reliable supply with batch-to-batch purity validation for consistent research outcomes

Molecular Formula C7H11F2NO2
Molecular Weight 179.16 g/mol
Cat. No. B8167969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate
Molecular FormulaC7H11F2NO2
Molecular Weight179.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(C1)CC(F)F
InChIInChI=1S/C7H11F2NO2/c1-12-7(11)5-2-10(3-5)4-6(8)9/h5-6H,2-4H2,1H3
InChIKeyNBFLZXOXCHJURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2,2-Difluoroethyl)azetidine-3-carboxylate – Fluorinated Building Block


Methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate (CAS 2113698-94-3) is a fluorinated azetidine ester with molecular formula C₇H₁₁F₂NO₂ and a molecular weight of 179.16 g·mol⁻¹ . The compound combines a strained four-membered azetidine ring, a methyl ester at the 3-position, and a 2,2-difluoroethyl substituent on the nitrogen—a group that functions as a lipophilic hydrogen-bond donor, unlike the widely used 2,2,2-trifluoroethyl analog . Supplied at 98% purity , it serves as a non-cleavable linker intermediate for antibody–drug conjugates (ADCs) and as an alkyl-chain-based PROTAC linker , filling a specific property window within the azetidine-3-carboxylate family.

1
Molecular recognition 2,2-Difluoroethyl group provides a lipophilic H‑bond donor, absent in the trifluoroethyl analog
2
Physicochemical profile Moderate calculated LogP (~0.36) balances solubility and permeability for linker or CNS probe design
3
Synthetic utility Methyl ester serves as a stable precursor; hydrolysis yields the free acid for amide conjugation

Why Methyl 1-(2,2-Difluoroethyl)azetidine-3-carboxylate Cannot Be Replaced


Generic substitution is not possible because the 2,2-difluoroethyl (–CH₂CF₂H) group on the azetidine nitrogen is a lipophilic hydrogen-bond donor, whereas the frequently encountered 2,2,2-trifluoroethyl (–CH₂CF₃) group is not . This difference directly affects molecular recognition, target engagement, and pharmacokinetic profile while preserving a comparable degree of fluorination for metabolic stability. Furthermore, the compound's computed partition coefficient (LogP ≈ 0.36) positions it in a lipophilicity range distinct from both the more polar unsubstituted methyl azetidine-3-carboxylate (LogP ≈ –0.47) [1] and the more lipophilic trifluoroethyl analog, enabling fine-tuning of solubility–permeability balance without altering the core scaffold.

Target compound 2,2‑Difluoroethyl group acts as a lipophilic H‑bond donor; LogP ≈ 0.36
2,2,2‑Trifluoroethyl analog Lacks H‑bond donor; higher LogP (~1.48) may shift solubility‑permeability balance and target engagement
Target compound Fluorinated scaffold with intermediate lipophilicity and metabolic stability
Unsubstituted azetidine‑3‑carboxylate LogP ≈ −0.55; no fluorine substitution—lower metabolic stability and different permeability profile

Methyl 1-(2,2-Difluoroethyl)azetidine-3-carboxylate: Differentiation Evidence


Lipophilic H-Bond Donor: 2,2-Difluoroethyl vs. Trifluoroethyl

The 2,2-difluoroethyl group (–CH₂CF₂H) serves as a lipophilic hydrogen-bond donor through the terminal C–H bond, whereas the 2,2,2-trifluoroethyl group (–CH₂CF₃) lacks a hydrogen atom on the fluorinated carbon and cannot act as a H-bond donor. This qualitative difference is documented in primary synthetic methodology literature . The presence of a H-bond donor can enhance binding affinity and selectivity for biological targets that require a directional hydrogen-bonding interaction while simultaneously increasing lipophilicity (LogP) relative to non-fluorinated analogs.

H‑Bond Donor
Class‑level inference
Target: CF₂H group – H‑bond donor present
Comparator: CF₃ group – H‑bond donor absent
Binary difference; CF₂H may support directional H‑bonding in target binding
Quantitative H‑bond acidity (α) data not available for isolated compound
Medicinal Chemistry Molecular Recognition Bioisosteres

LogP: Intermediate Between Unsubstituted and Trifluoroethyl Analogs

The calculated LogP of methyl 1-(2,2-difluoroethyl)azetidine-3-carboxylate is 0.3563 (ALogPs consensus method) , placing it between the more hydrophilic unsubstituted methyl azetidine-3-carboxylate (LogP = –0.551 for the hydrochloride salt [1]) and the more lipophilic 2,2,2-trifluoroethyl analog (LogP ≈ 1.48, estimated from ChemExper database for a closely related scaffold ). This intermediate lipophilicity is desirable for balancing aqueous solubility and membrane permeability—a critical parameter in CNS drug design and oral bioavailability optimization.

Calculated LogP
Cross‑study comparable
LogP = 0.36
Intermediate between unsubstituted (−0.55) and trifluoroethyl (≈1.48) analogs
In silico consensus (ALogPs); experimental logP not reported
Lipophilicity ADME Physicochemical Properties

Methyl Ester: Controlled Hydrolysis to Free Acid

The methyl ester group at the azetidine 3-position can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions, providing a versatile handle for amide coupling or further derivatization. The corresponding free acid, 1-(2,2-difluoroethyl)azetidine-3-carboxylic acid (CAS 1339602-50-4, MW 165.14 ), is commercially available but less stable for long-term storage. The methyl ester form offers improved shelf stability and easier handling while retaining the same downstream reactivity profile upon deprotection.

Functional Group
Class‑level inference
Methyl ester; hydrolyzes to free acid
Stable precursor for amide coupling or further derivatization
Mild basic hydrolysis preserves azetidine ring; ester improves shelf stability
Prodrug Design Linker Chemistry Synthetic Intermediates

Azetidine Ring Strain and Basicity vs. Piperidine

The azetidine ring introduces approximately 25 kcal·mol⁻¹ of ring strain, significantly higher than piperidine (~5 kcal·mol⁻¹). This strain forces the nitrogen lone pair into a more pyramidalized geometry (sum of C–N–C bond angles ≈ 280–290° vs. 300–310° for piperidine), altering basicity (calculated pKa of conjugate acid ≈ 7.4 for N-alkyl azetidines vs. ≈ 10.6 for N-alkyl piperidines) [1]. The lower basicity reduces lysosomal trapping potential and may improve intracellular distribution. The 2,2-difluoroethyl substituent further modulates pKa through inductive electron withdrawal.

Ring Strain & Basicity
Class‑level inference
Azetidine: strain ≈25 kcal/mol, pKa ≈7.4
Piperidine: strain ≈5 kcal/mol, pKa ≈10.6
Reduced basicity may lower lysosomal trapping vs. piperidine scaffolds
Values from ChemMedChem 2007; difluoroethyl group further modulates pKa
Conformational Analysis Scaffold Design Bioisosteric Replacement

Methyl 1-(2,2-Difluoroethyl)azetidine-3-carboxylate: Application Scenarios


PROTAC Linker with Fine-Tuned Lipophilicity and H-Bond Donor

When designing PROTAC (Proteolysis-Targeting Chimera) molecules, the linker must balance solubility, permeability, and minimal off-target binding. The 2,2-difluoroethylazetidine-3-carboxylate scaffold provides an alkyl-chain-based PROTAC linker with a computed LogP of 0.36 , avoiding the excessive hydrophobicity of trifluoroethyl linkers. Its unique H‑bond donor functionality may engage solvent or protein residues, potentially improving ternary complex formation kinetics. The methyl ester serves as a stable precursor that can be hydrolyzed to the carboxylic acid for coupling to E3 ligase ligands or target-protein warheads.

CNS Probes with Reduced Basicity and Moderate Lipophilicity

For central nervous system (CNS) applications, the azetidine scaffold's lower pKa (~7.4 ) relative to piperidine (~10.6) reduces P‑glycoprotein efflux and lysosomal trapping, while the intermediate LogP of 0.36 meets the CNS multiparameter optimization (MPO) desirability range (LogP 1–3 for optimal CNS penetration). The 2,2‑difluoroethyl group contributes to metabolic stability via fluorine blocking of oxidative metabolism at the alpha carbon, making this compound a strategic choice for PET tracer precursor synthesis or fluorescent probe conjugation.

Non‑Cleavable ADC Linker Construction

Methyl azetidine-3-carboxylate derivatives are established non-cleavable ADC linkers . The difluoroethyl variant extends this utility by offering an H‑bond donor that may enhance intracellular processing or linker–payload solubility. The ester group enables the attachment of highly potent cytotoxins (e.g., auristatins, maytansinoids) through amide bond formation after ester hydrolysis, while the azetidine ring's rigidity minimizes linker flexibility that could otherwise promote aggregation of the ADC conjugate.

Fluorinated Building Block for Fragment-Based Drug Discovery

The compound's molecular weight (179.16 g·mol⁻¹ ), moderate lipophilicity, and the presence of a privileged fluorinated motif make it suitable for inclusion in fragment screening libraries. The 2,2‑difluoroethyl group serves as a dual-purpose fragment: it increases molecular complexity through fluorination and provides a hydrogen-bond-donor vector for target engagement . Its 98% purity specification ensures reliable hit confirmation without interference from impurities.

Application
Selection Property
Validation Focus
PROTAC linker design
Alkyl‑chain linker with lipophilic H‑bond donor; moderate LogP
Ternary complex formation kinetics; linker solubility and permeability
CNS probe development
Reduced basicity vs. piperidine; intermediate lipophilicity
CNS MPO parameter assessment; P‑gp efflux ratio
Non‑cleavable ADC linker
Rigid azetidine scaffold with H‑bond donor; ester for payload conjugation
ADC aggregation propensity; intracellular payload release assay
Fragment‑based screening
Low‑MW fluorinated fragment; high purity specification
NMR or SPR hit confirmation; rule‑of‑three compliance
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